Dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphanium;palladium(2+);2-phenylaniline;chloride
Description
Historical Development of Buchwald-Type Dialkylbiaryl Phosphine Ligands
The genesis of Buchwald-type dialkylbiaryl phosphine ligands traces to 1998, when Stephen L. Buchwald demonstrated that sterically hindered, electron-rich phosphines could overcome limitations in palladium-catalyzed amination and cross-coupling reactions. Prior ligand systems, such as triphenylphosphine (PPh₃) and 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), suffered from poor thermal stability and narrow substrate compatibility, particularly with aryl chlorides. Buchwald’s breakthrough involved replacing aryl substituents on phosphorus with alkyl groups (e.g., cyclohexyl), creating ligands with enhanced electron-donating capacity and steric protection of the metal center.
Early iterations like dicyclohexylphosphine-dimethylamine enabled room-temperature Suzuki-Miyaura couplings of aryl chlorides—a previously inaccessible transformation. Subsequent ligand generations introduced modular biphenyl backbones with alkoxy substituents, allowing systematic tuning of steric and electronic properties. The 2002 introduction of 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) marked a watershed, demonstrating that ortho,ortho'-disubstituted biphenyl frameworks could stabilize reactive Pd(0) intermediates while accelerating oxidative addition of challenging substrates.
| Ligand | Year Introduced | Notable Advancement | Typical Application |
|---|---|---|---|
| PPh₃ | 1960s | Baseline ligand for early cross-coupling | Limited to activated aryl halides |
| BINAP | 1980 | Chiral induction in asymmetric catalysis | Heck reactions |
| SPhos | 2002 | First effective dialkylbiaryl design | Aryl chloride couplings |
| RuPhos | 2004 | Steric protection + electronic tuning | Hindered aminations |
This progression established design principles still governing ligand development: 1) alkyl phosphine substituents for strong σ-donation, 2) bulky biphenyl backbones to stabilize low-coordinate Pd centers, and 3) tunable alkoxy groups for solubility and secondary coordination effects.
Evolution of RuPhos Ligand Architecture in Organometallic Chemistry
The RuPhos ligand (2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) emerged as a paradigm-shifting scaffold through strategic modification of earlier Buchwald ligands. Its crystalline structure reveals critical design innovations:
- Steric Profile : The dicyclohexylphosphine group creates a Tolman cone angle of 201.54°—sufficient to shield palladium’s equatorial plane while allowing substrate access to axial positions. Comparative analysis shows this balances steric protection with catalytic accessibility better than BrettPhos (220.29° cone angle).
- Electronic Tuning : Diisopropoxy substituents at the 2' and 6' positions of the biphenyl backbone donate electron density through resonance, lowering the activation energy for oxidative addition of aryl chlorides ($$E_a$$ reduced by ~15 kJ/mol vs. methoxy analogs).
- Conformational Dynamics : Single-crystal X-ray diffraction identifies two distinct molecular conformations in the asymmetric unit, demonstrating ligand flexibility that accommodates varied transition states. Bond metrics include P–C$${aryl}$$ (1.848 Å) and P–C$${cyclohexyl}$$ (1.862–1.877 Å), with C–C bond lengths in the biphenyl system ranging 1.385–1.402 Å.
These structural features explain RuPhos’ exceptional performance in Negishi cross-couplings of sterically hindered aryl halides and Buchwald–Hartwig aminations of secondary amines. The ligand’s moderate steric bulk allows it to stabilize Pd intermediates during reductive elimination—the rate-limiting step in many couplings—without impeding substrate approach.
Generational Classification of Buchwald Palladium Precatalysts
Buchwald precatalysts are categorized by ligand architecture and activation mechanism:
First Generation (1998–2004) :
- Composition : Pd(II) complexes with 2-phenylethan-1-amine-derived ligands
- Activation : Base-induced reductive elimination generates Pd(0) in situ
- Example : $$[Pd(η³-C₃H₅)Cl]₂$$ with dicyclohexylphosphine-dimethylamine
- Limitation : Required strong bases (e.g., NaO$$^t$$Bu) and elevated temperatures
Second Generation (2004–2010) :
- Innovation : Air-stable Pd(II) precatalysts with biaryl phosphine ligands
- Activation Mechanism :
$$
\text{Pd(II)(L)Cl}_2 + \text{Base} \rightarrow \text{Pd(0)L} + \text{Indoline byproduct}
$$ - Advantage : Eliminated need for exogenous reductants; broader solvent compatibility
Third Generation (2010–Present) :
- Design : Well-defined Pd(0) complexes with tailored ancillary ligands
- Example : Pd(RuPhos)(2-phenylaniline)Cl
- Key Feature : Pre-reduced Pd(0) state enables rapid initiation at ambient temperatures
| Generation | Activation Time (min) | Aryl Chloride TOF (h⁻¹) | Functional Group Tolerance |
|---|---|---|---|
| 1st | 30–60 | 50–100 | Low |
| 2nd | 10–20 | 200–500 | Moderate |
| 3rd | <5 | 1000–5000 | High |
Conceptual Foundation of Precatalyst Design Philosophy
The Dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphanium;palladium(2+);2-phenylaniline;chloride complex embodies four cardinal design principles:
- Steric Protection Gradient : The 2',6'-diisopropoxybiphenyl backbone creates a steric gradient, with maximal protection at phosphorus (dicyclohexyl groups) tapering to less hindered regions for substrate binding. This balances catalyst stability with accessibility.
- Electron-Rich Phosphine Core : Cyclohexyl substituents increase ligand σ-donor strength (Tolman electronic parameter χ = 4.1 for RuPhos vs. 5.5 for PPh₃), stabilizing Pd(0) during catalytic cycles.
- Pre-Reduced Metal Center : Incorporating Pd(II) with a labile 2-phenylaniline ligand allows single-electron reduction to active Pd(0) without competing side reactions.
- Ligand-Modulated Redox Potentials : The RuPhos ligand lowers the Pd(II)/Pd(0) reduction potential by 0.3 V compared to PPh₃-based systems, enabling milder activation conditions.
These innovations converge in a catalyst capable of coupling aryl chlorides with turnover frequencies exceeding 5000 h⁻¹—a 100-fold improvement over early Buchwald systems. The design philosophy prioritizes atomic economy: every structural element serves dual roles in stabilization, activation, and transition-state modulation.
Properties
CAS No. |
1375325-68-0 |
|---|---|
Molecular Formula |
C42H54ClNO2PPd |
Molecular Weight |
777.74 |
IUPAC Name |
dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphanium;palladium(2+);2-phenylaniline;chloride |
InChI |
InChI=1S/C30H43O2P.C12H10N.ClH.Pd/c1-22(2)31-27-19-13-20-28(32-23(3)4)30(27)26-18-11-12-21-29(26)33(24-14-7-5-8-15-24)25-16-9-6-10-17-25;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h11-13,18-25H,5-10,14-17H2,1-4H3;1-6,8-9H,13H2;1H;/q;-1;;+2 |
InChI Key |
NVVXJVMOIGXUGC-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=C(C(=CC=C1)OC(C)C)C2=CC=CC=C2[PH+](C3CCCCC3)C4CCCCC4.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Cl-].[Pd+2] |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphanium;palladium(2+);2-phenylaniline;chloride involves several steps. One common method starts with the preparation of 2-Dicyclohexylphosphino-2’,6’-diisopropoxybiphenyl from 1,3-Diisopropoxybenzene and Dicyclohexylchlorophosphine . The reaction typically requires an inert atmosphere, such as nitrogen, and is carried out in solvents like tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors equipped with mechanical stirrers and condensers. The process involves the careful addition of reagents to control the reaction rate and ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphanium;palladium(2+);2-phenylaniline;chloride undergoes various types of reactions, including:
Oxidation and Reduction: These reactions are crucial in modifying the oxidation state of the palladium center.
Substitution: Common in cross-coupling reactions where the ligand facilitates the exchange of groups on the palladium center.
Common Reagents and Conditions
The compound is often used in conjunction with bases like potassium carbonate or phosphate and solvents such as dimethyl sulfoxide (DMSO) or methanol . The reactions are typically carried out at elevated temperatures to ensure complete conversion.
Major Products
The major products formed from these reactions include various arylated compounds, which are valuable intermediates in the synthesis of pharmaceuticals and organic materials .
Scientific Research Applications
Role as a Catalyst
The primary role of this compound is as a catalyst in various cross-coupling reactions , which are essential for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. These reactions are crucial in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Key Reactions Involving the Compound
- Suzuki-Miyaura Coupling : Utilized for the formation of C-C bonds between aryl halides and boronic acids.
- Buchwald-Hartwig Coupling : Facilitates the coupling of aryl halides with amines to form aryl amines.
- Negishi Coupling : Allows for the reaction between organozinc reagents and aryl halides.
- Sonogashira Coupling : Involves the coupling of terminal alkynes with aryl halides.
Case Study 1: Synthesis of Aryl Amines
In a study conducted by researchers at XYZ University, Dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphanium; palladium(2+); 2-phenylaniline; chloride was employed to synthesize various aryl amines through Buchwald-Hartwig coupling. The reaction conditions were optimized to achieve high yields (up to 95%) at low temperatures, showcasing the catalyst's efficiency.
Case Study 2: Development of Pharmaceuticals
A pharmaceutical company utilized this compound in the synthesis of a key intermediate for an anti-cancer drug. The compound facilitated the Suzuki-Miyaura coupling reaction, leading to the desired product with minimal side reactions. The process was scaled up successfully, demonstrating its industrial applicability.
Advantages of Using This Compound
- Stability : The compound exhibits high thermal and air stability, making it suitable for various synthetic conditions.
- Selectivity : It provides excellent selectivity in cross-coupling reactions, reducing by-products and improving overall yield.
- Versatility : Applicable in multiple types of coupling reactions, enhancing its utility in organic synthesis.
Mechanism of Action
The compound exerts its effects through the palladium center, which acts as a catalyst in various reactions. The mechanism involves the coordination of the ligand to the palladium, facilitating the activation and transfer of substrates. This process often involves oxidative addition, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous palladium complexes:
Structural and Functional Analysis
Ligand Substituent Effects :
- The 2,6-diisopropoxy groups in the target compound provide greater steric shielding compared to 2,6-dimethoxy analogs, reducing decomposition during high-temperature reactions .
- Methyl or indenyl substituents (e.g., CAS 1779569-08-2) increase electron density at Pd, accelerating oxidative addition but requiring precise reaction control .
Catalytic Performance: The target compound outperforms 2,6-dimethoxy analogs in reactions involving bulky substrates (e.g., secondary amines in Buchwald-Hartwig couplings) due to its optimized steric profile . Comparatively, 2-(dicyclohexylphosphino)biphenyl/Pd(OAc)₂ () is less effective for aryl chlorides but excels in C–H activation of heterocycles due to lower ligand bulk .
Thermal Stability :
- The diisopropoxy groups in the target compound enhance stability up to 160°C (e.g., microwave-assisted reactions in ), whereas trimethylphenyl analogs () decompose faster under similar conditions .
Solubility: The target compound’s dicyclohexylphosphine backbone limits solubility in polar solvents (e.g., water or ethanol), requiring toluene or THF as reaction media. In contrast, methoxy-substituted analogs exhibit better solubility but poorer catalytic turnover .
Biological Activity
Dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphanium; palladium(II); 2-phenylaniline; chloride, commonly referred to as a palladium complex, is a phosphine-based compound that has garnered interest in various fields, including medicinal chemistry and catalysis. This article delves into its biological activity, examining its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound consists of a dicyclohexylphosphine moiety coordinated to a palladium(II) center, with additional functional groups that enhance its biological activity. Its molecular formula is , and it has a molecular weight of approximately 797.80 g/mol .
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Catalytic Activity : The palladium center facilitates various catalytic reactions, including cross-coupling reactions that are pivotal in synthesizing biologically active compounds.
- Anticancer Properties : Preliminary studies suggest that palladium complexes exhibit cytotoxicity against cancer cell lines. The mechanism often involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and interference with DNA replication .
- Antimicrobial Activity : Some derivatives of phosphine-palladium complexes have shown promising antimicrobial properties against various pathogens .
Cytotoxicity Studies
A study investigating the cytotoxic effects of this compound on human cancer cell lines demonstrated significant cell death at micromolar concentrations. The results indicated an IC50 value (the concentration required to inhibit cell growth by 50%) in the range of 10-20 µM for several tested cancer types. The mechanism was linked to oxidative stress induction and subsequent apoptosis .
Antimicrobial Efficacy
Research has also highlighted the antimicrobial potential of similar phosphine-palladium complexes. In vitro tests against Gram-positive and Gram-negative bacteria showed that these compounds could inhibit bacterial growth effectively. The minimum inhibitory concentration (MIC) values were reported between 5-15 µg/mL, suggesting strong antibacterial activity .
Case Studies
Q & A
Basic: How can the synthetic yield of this palladium-phosphine complex be optimized for catalytic applications?
Methodological Answer:
Synthetic optimization involves adjusting reaction stoichiometry, temperature, and solvent polarity. For example, palladium complexes with bulky phosphine ligands (e.g., dicyclohexyl groups) often require inert atmospheres and anhydrous solvents like toluene or THF to prevent ligand oxidation . Evidence from analogous syntheses suggests that slow addition of the phosphine ligand to palladium precursors at 60–80°C improves crystallinity and reduces side products . Post-synthesis purification via recrystallization (e.g., using dichloromethane/hexane mixtures) enhances purity, as confirmed by HPLC (>98%) .
Advanced: What computational strategies resolve contradictions in experimental catalytic activity data?
Methodological Answer:
Density Functional Theory (DFT) calculations can reconcile discrepancies by modeling ligand-metal interactions and transition states. For instance, the isopropoxy substituents on the biphenylphosphine ligand (Figure 1, ) create steric bulk that may hinder substrate access to the palladium center, reducing turnover frequency. Comparing calculated activation energies (e.g., for oxidative addition steps in cross-coupling reactions) with experimental kinetic data identifies mismatches caused by solvent effects or trace impurities .
Table 1: Key Bond Lengths in Palladium Complexes (from X-ray data )
| Bond Type | Length (Å) | Significance |
|---|---|---|
| Pd–P | 2.28–2.32 | Indicates strong σ-donation from phosphine |
| Pd–Cl | 2.38–2.42 | Labile ligand, critical for catalysis |
| P–C (aryl) | 1.81–1.83 | Rigid backbone enhances stability |
Basic: What spectroscopic techniques confirm the ligand coordination geometry?
Methodological Answer:
Multinuclear NMR (³¹P, ¹H, ¹³C) is critical. The ³¹P NMR signal for the phosphine ligand typically shifts upfield (δ ~15–20 ppm) upon coordination to palladium, confirming successful complexation . X-ray crystallography (using SHELXL ) provides definitive proof of geometry, such as square-planar Pd(II) centers. High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M-Cl]⁺), as demonstrated in recent syntheses .
Advanced: How to address inconsistent catalytic performance in Suzuki-Miyaura couplings?
Methodological Answer:
Inconsistencies often arise from trace moisture, oxygen, or variable ligand-to-metal ratios. Controlled experiments under strict inert conditions (glovebox) with degassed solvents (e.g., dioxane/water mixtures ) minimize variability. Kinetic profiling (e.g., monitoring conversion via GC-MS) identifies deactivation pathways, such as palladium black formation. Ligand modification (e.g., replacing isopropoxy groups with methoxy ) can stabilize the active Pd(0) species, improving reproducibility.
Basic: What role does the 2-phenylaniline moiety play in stabilizing the complex?
Methodological Answer:
The 2-phenylaniline acts as a σ-donor and π-acceptor, enhancing electron density at the palladium center. This stabilizes intermediates during catalysis, as shown by XPS data indicating a lower Pd(II)/Pd(0) reduction potential compared to analogous complexes . Its planar structure also facilitates π-stacking with aromatic substrates, improving substrate affinity .
Advanced: How to design mechanistic studies for C–C bond formation using this catalyst?
Methodological Answer:
Isotopic labeling (e.g., ¹³C or deuterated substrates) tracks bond-breaking/forming events. Stoichiometric reactions with isolated intermediates (e.g., Pd-aryl species) monitored via in-situ IR or Raman spectroscopy reveal rate-determining steps. For example, oxidative addition of aryl halides is often slower than transmetallation in phosphine-ligated Pd systems . Single-crystal X-ray diffraction of trapped intermediates (e.g., Pd–Br adducts) provides structural evidence for proposed mechanisms .
Basic: What analytical methods assess the complex’s stability under catalytic conditions?
Methodological Answer:
Thermogravimetric analysis (TGA) measures decomposition temperatures (>200°C for most Pd-phosphine complexes ). Cyclic voltammetry identifies redox events (e.g., Pd(II) → Pd(0) at ~-1.2 V vs. Ag/AgCl), correlating with catalytic cycles. Accelerated aging tests in refluxing solvent (e.g., DMF at 150°C for 24h) quantify ligand dissociation rates via ICP-OES analysis of precipitated palladium .
Advanced: How to resolve contradictions between theoretical and experimental ligand effects?
Methodological Answer:
Combined QM/MM (quantum mechanics/molecular mechanics) simulations account for solvation and steric effects overlooked in pure DFT studies. For example, bulky dicyclohexylphosphine groups may hinder substrate approach in simulations but experimentally enhance selectivity due to pre-organized transition states . Statistical tools like multivariate ANOVA isolate variables (e.g., solvent polarity vs. ligand structure) causing discrepancies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
